Cas no 67656-30-8 (4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione structure](https://ja.kuujia.com/scimg/cas/67656-30-8x500.png)
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 化学的及び物理的性質
名前と識別子
-
- 10-Hydroxycamptothecin
- 10-Hydroxycamptothecine
- 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 9-Hydroxycamptothecine
- 3,4-dihydro-9-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10
- 3,4-dihydro-9-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione
- 9-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g] chromene-5,10-dione
- 9-hydroxy-20(S)-camptothecin
- AC1NSYY3
- AK-88872
- CHEMBL2036874
- hydroxycamtothecine
- 9-Hydroxycamptothecin
- 10-Hydroxycamp-totecin
- 10-Hydroxycamptothecin acetate
- Hydroxycamptothecin,(S)
- 10-hydroxyl camptothecine
- BSPBio_001304
- KBioGR_00002
- CS-0009109
- (4S)-4-Ethyl-4,10-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- HMS2089F22
- AKOS015842013
- NCGC00163414-01
- (S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- KBio2_002592
- SB48857
- NCGC00163414-02
- 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione
- F21268
- HY-N0572
- KBioSS_000024
- SCHEMBL1301708
- HMS1791B06
- AB01275469-01
- CCG-208221
- KBio2_005160
- HMS1989B06
- 4-Ethyl-4,10-dihydroxy-1H-pyrano[3,4:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- DTXSID90987018
- PD158053
- AB01275469-03
- SR-05000002345
- (19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- CHEMBL87791
- KBio3_000048
- MFCD00274425
- 67656-30-8
- HMS1361B06
- AC-6932
- 9-Hydroxycamptothecin; 9-Hydroxycamptothecine
- KBioGR_000024
- MFCD00189425
- KBio2_000024
- Bio2_000024
- Bio2_000504
- BDBM50406996
- IDI1_033774
- NCGC00179227-01
- 10-OH-CPT
- HMS3402B06
- SR-05000002345-2
- Q-100736
- ZNTSSYJZVXCQGE-FQEVSTJZSA-N
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,10-dihydroxy-, (4S)-
- NCGC00163414-03
- KBio3_000047
- BRD-K01978082-001-02-8
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-, (S)-
- DA-70404
-
- MDL: MFCD00189425
- インチ: 1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3
- InChIKey: LCZZWLIDINBPRC-UHFFFAOYSA-N
- ほほえんだ: O=C1OCC2C(=O)N3CC4C=C5C(O)=CC=CC5=NC=4C3=CC=2C1(CC)O
計算された属性
- せいみつぶんしりょう: 364.10598
- どういたいしつりょう: 364.105922
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 100
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 820.7±65.0 °C at 760 mmHg
- フラッシュポイント: 450.1±34.3 °C
- 屈折率: 1.743
- PSA: 95.94
- LogP: 1.78520
- じょうきあつ: No data available
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H300 (100%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4952-5 mg |
10-Hydroxycampothecin |
67656-30-8 | 5mg |
¥485.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4952-25 mg |
10-Hydroxycampothecin |
67656-30-8 | 25mg |
¥1115.00 | 2022-04-26 | ||
TargetMol Chemicals | T4952-10 mg |
9-Hydroxycamptothecin |
67656-30-8 | 99.79% | 10mg |
¥ 665 | 2023-07-11 | |
MedChemExpress | HY-N0572-5mg |
9-Hydroxycamptothecin |
67656-30-8 | 98.13% | 5mg |
¥600 | 2022-06-06 | |
MedChemExpress | HY-N0572-50mg |
9-Hydroxycamptothecin |
67656-30-8 | 98.13% | 50mg |
¥2300 | 2022-06-06 | |
TargetMol Chemicals | T4952-25 mg |
9-Hydroxycamptothecin |
67656-30-8 | 99.79% | 25mg |
¥ 1,115 | 2023-07-11 | |
TargetMol Chemicals | T4952-50mg |
9-Hydroxycamptothecin |
67656-30-8 | 99.79% | 50mg |
¥ 5500 | 2024-07-20 | |
1PlusChem | 1P00IC7H-50mg |
1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,10-dihydroxy-, (4S)- |
67656-30-8 | 98% | 50mg |
$291.00 | 2024-04-22 | |
MedChemExpress | HY-N0572-10mg |
9-Hydroxycamptothecin |
67656-30-8 | 98.13% | 10mg |
¥900 | 2022-06-06 | |
TargetMol Chemicals | T4952-100mg |
9-Hydroxycamptothecin |
67656-30-8 | 99.79% | 100mg |
¥ 8800 | 2024-07-20 |
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dioneに関する追加情報
Chemical Profile of 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (CAS No. 67656-30-8)
4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, identified by its CAS number 67656-30-8, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of fused polycyclic systems, incorporating elements of both pyranopyrrolizidine and quinoline scaffolds, which are well-documented for their diverse biological activities. The presence of multiple hydroxyl functional groups and an ethyl substituent at the 4-position further enhances its chemical reactivity and potential pharmacological relevance.
The compound's unique structural framework positions it as a candidate for further exploration in drug discovery programs targeting various therapeutic modalities. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this molecule with biological targets, particularly enzymes and receptors implicated in metabolic disorders and inflammatory pathways. The 1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline core structure is known to exhibit promise in modulating pathways associated with cancer progression and neurodegenerative diseases.
In the context of modern medicinal chemistry, the synthesis of such intricate molecules often involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The hydroxyl groups in 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione introduce opportunities for further derivatization via esterification or glycosylation strategies, expanding its pharmacophoric potential. Researchers have leveraged these functional handles to develop novel analogs with enhanced solubility or improved bioavailability.
Recent studies have highlighted the importance of polycyclic scaffolds in designing small-molecule inhibitors with high specificity. The quinoline moiety is particularly relevant in this context, as it is a privileged scaffold found in numerous FDA-approved drugs. For instance, derivatives of quinoline have been investigated for their antimicrobial and antimalarial properties. The incorporation of additional rings such as the pyranopyrrolizidine moiety in CAS No. 67656-30-8 may contribute to enhanced binding affinity by introducing steric constraints that mimic natural substrates or allosteric sites on target proteins.
The hydroxylated residues at the 4 and 10 positions are strategically positioned to engage in hydrogen bonding interactions with polar residues in protein active sites or DNA minor grooves. This feature has been exploited in designing molecules that exhibit selective inhibition against enzymes such as kinases or phosphodiesterases. Computational studies suggest that these hydroxyl groups may form critical hydrogen bonds with key catalytic residues or substrate-binding pockets.
Given the growing interest in natural product-inspired drug design, compounds like 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (CAS No. 67656-30-8) represent promising candidates for further investigation. Their complex architecture suggests potential applications not only as direct therapeutic agents but also as leads for structure-based drug design initiatives aimed at identifying novel scaffolds with improved pharmacokinetic profiles.
The ethyl substituent at the 4-position may serve as a handle for further chemical modifications through alkylation or cross-coupling reactions commonly employed in medicinal chemistry workflows. Such modifications can be tailored to enhance metabolic stability or target specific tissues by altering lipophilicity parameters through strategic functional group placement.
From a synthetic chemistry perspective,CAS No. 67656-30-8 exemplifies the challenges and opportunities inherent in constructing highly oxygenated polycyclic systems. The synthesis likely involves cyclization reactions followed by selective hydroxyl group introduction—steps that demand careful optimization to avoid unwanted side products while maintaining regioselectivity across multiple reactive sites.
The compound's relevance extends beyond academic research into potential industrial applications where its structural complexity could inspire new synthetic methodologies or catalytic processes relevant to fine chemical production. Its role as a building block for more elaborate derivatives underscores its versatility within medicinal chemistry frameworks.
In conclusion,4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (CAS No.) stands out as a structurally intriguing molecule with significant untapped potential across multiple domains of chemical biology and drug discovery research. Its unique scaffold architecture combined with functionalizable moieties positions it as an attractive candidate for future investigations aimed at unlocking novel therapeutic interventions through rational molecular design approaches.
67656-30-8 (4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) 関連製品
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 123948-87-8(Topotecan)
- 91421-42-0(Rubitecan)
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 91421-43-1(9-amino-CPT)
- 86639-63-6(10-Aminocamptothecin)
- 97682-44-5(Irinotecan)
- 78287-27-1(7-Ethylcamptothecin)
- 86639-62-5((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)

